ethyl (2Z)-2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate
Overview
Description
Ethyl (2Z)-2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate is an organic compound that belongs to the class of cyanoacrylates This compound is characterized by the presence of a cyano group (–CN) and an ester group (–COOEt) attached to a conjugated system
Preparation Methods
The synthesis of ethyl (2Z)-2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-(4-methylpiperazin-1-yl)benzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde and the active methylene compound (ethyl cyanoacetate) form the desired product in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures .
Chemical Reactions Analysis
Ethyl (2Z)-2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
Ethyl (2Z)-2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceutical agents, particularly those with potential anticancer and antimicrobial activities.
Materials Science: Due to its cyanoacrylate structure, it can be used in the development of adhesives and sealants with strong bonding properties.
Biological Research: The compound can be used in the study of enzyme inhibition and receptor binding due to the presence of the piperazine ring, which is known to interact with various biological targets.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The piperazine ring in the compound can bind to receptors or enzymes, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The cyano group can also participate in hydrogen bonding and other interactions with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Ethyl (2Z)-2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate can be compared with other cyanoacrylate derivatives and piperazine-containing compounds:
Cyanoacrylate Derivatives: Similar compounds include ethyl cyanoacetate and methyl cyanoacrylate, which are commonly used in adhesive formulations.
Piperazine-Containing Compounds: Compounds like 4-(4-methylpiperazin-1-yl)benzaldehyde and 1-(4-methylpiperazin-1-yl)ethanone share the piperazine moiety and exhibit similar biological activities, such as enzyme inhibition and receptor binding.
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-22-17(21)15(13-18)12-14-4-6-16(7-5-14)20-10-8-19(2)9-11-20/h4-7,12H,3,8-11H2,1-2H3/b15-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHJFZKKIWWQGC-QINSGFPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)N2CCN(CC2)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=C(C=C1)N2CCN(CC2)C)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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